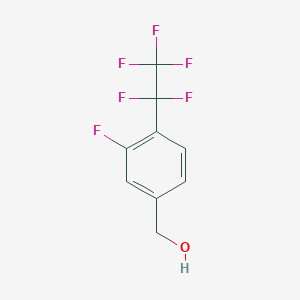
(3-Fluoro-4-pentafluoroethyl-phenyl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4-pentafluoroethyl-phenyl)-methanol is an organic compound that belongs to the class of fluorinated aromatic alcohols. These compounds are characterized by the presence of fluorine atoms attached to an aromatic ring and a hydroxyl group (-OH) attached to a carbon atom in the ring. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity, making them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-pentafluoroethyl-phenyl)-methanol typically involves the introduction of fluorine atoms into an aromatic ring followed by the addition of a hydroxyl group. One common method is the electrophilic aromatic substitution reaction, where a fluorinated benzene derivative is treated with a suitable electrophile to introduce the hydroxyl group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-pentafluoroethyl-phenyl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form a corresponding hydrocarbon by removing the hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens, alkyl groups, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides (R-X), and amines (R-NH2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield (3-Fluoro-4-pentafluoroethyl-phenyl)-methanal, while reduction may produce (3-Fluoro-4-pentafluoroethyl-phenyl)-methane.
Scientific Research Applications
(3-Fluoro-4-pentafluoroethyl-phenyl)-methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which (3-Fluoro-4-pentafluoroethyl-phenyl)-methanol exerts its effects depends on its specific interactions with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-trifluoromethyl-phenyl)-methanol
- (3-Fluoro-4-difluoromethyl-phenyl)-methanol
- (3-Fluoro-4-chloromethyl-phenyl)-methanol
Uniqueness
(3-Fluoro-4-pentafluoroethyl-phenyl)-methanol is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit higher thermal stability, lower reactivity, and unique interactions with biological targets.
Properties
Molecular Formula |
C9H6F6O |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
[3-fluoro-4-(1,1,2,2,2-pentafluoroethyl)phenyl]methanol |
InChI |
InChI=1S/C9H6F6O/c10-7-3-5(4-16)1-2-6(7)8(11,12)9(13,14)15/h1-3,16H,4H2 |
InChI Key |
QIQLKTSLZAJUPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B12454415.png)

![5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B12454428.png)
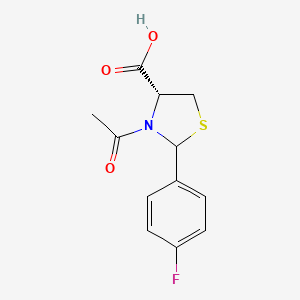
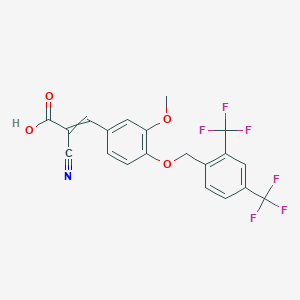
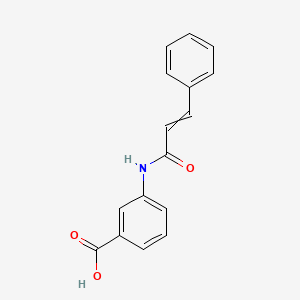
![N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B12454456.png)
![(2Z)-N-(3-chlorophenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12454461.png)
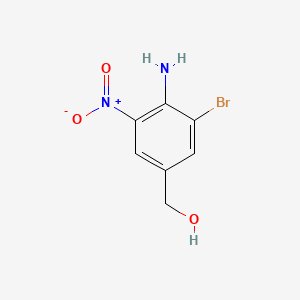
![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12454467.png)
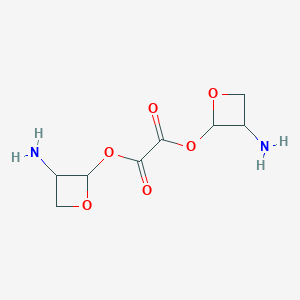
![N~2~-[(4-bromophenyl)sulfonyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methylglycinamide](/img/structure/B12454474.png)
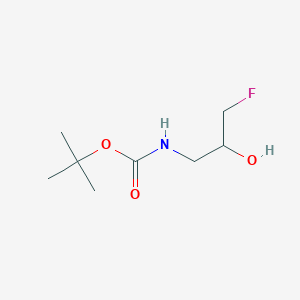
![2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12454485.png)
